Thalicarpine
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Overview
Description
Thalicarpine is a natural aporphine benzylisoquinoline vinca alkaloid with notable antineoplastic activityThis compound has been studied for its antiproliferative and antitumor properties, making it a compound of interest in cancer research .
Preparation Methods
Thalicarpine is typically isolated from the roots of Thalictrum species. The extraction process involves drying the roots, followed by solvent extraction and chromatographic purification to isolate the alkaloid. The empirical formula of this compound is C41H48N2O8 .
Chemical Reactions Analysis
Thalicarpine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Thalicarpine has a wide range of scientific research applications:
Chemistry: It is studied for its unique chemical structure and reactivity.
Biology: this compound is used to investigate cellular processes and mechanisms of action.
Medicine: Its antineoplastic properties make it a candidate for cancer treatment research.
Industry: Potential applications in the pharmaceutical industry for developing new cancer therapies
Mechanism of Action
Thalicarpine exerts its effects by binding to and inhibiting p-glycoprotein, a multidrug resistance efflux pump. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, enhancing their efficacy. This compound also induces single-strand breaks in DNA, leading to cell cycle arrest at the G2/M and G1 phases. This dual mechanism of action contributes to its antiproliferative and antitumor activities .
Comparison with Similar Compounds
Thalicarpine is unique among alkaloids due to its dual mechanism of action and its ability to inhibit p-glycoprotein. Similar compounds include:
Berberine: Another alkaloid with antineoplastic properties.
Pseudoberberine: An analogue of berberine with similar biological activities.
Thalfoetidine: A bisbenzylisoquinoline with antiparasitic properties.
Northalfoetidine: A derivative of thalfoetidine with potential leishmanicidal activity
This compound stands out due to its specific inhibition of p-glycoprotein and its ability to induce DNA damage, making it a promising candidate for cancer research and therapy.
Properties
CAS No. |
5373-42-2 |
---|---|
Molecular Formula |
C41H48N2O8 |
Molecular Weight |
696.8 g/mol |
IUPAC Name |
(6aS)-9-[2-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-4,5-dimethoxyphenoxy]-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline |
InChI |
InChI=1S/C41H48N2O8/c1-42-12-10-23-16-32(44-3)34(46-5)20-27(23)29(42)15-26-19-33(45-4)36(48-7)22-31(26)51-37-18-25-14-30-39-24(11-13-43(30)2)17-38(49-8)41(50-9)40(39)28(25)21-35(37)47-6/h16-22,29-30H,10-15H2,1-9H3/t29-,30-/m0/s1 |
InChI Key |
ZCTJIMXXSXQXRI-KYJUHHDHSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)OC)OC |
Appearance |
Solid powder |
melting_point |
160.5 °C |
Key on ui other cas no. |
5373-42-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Thalicarpine; taliblastine; thaliblastin; thalicarpin. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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